Mephenoxalone Mephenoxalone Mephenoxalone is a member of methoxybenzenes.
Brand Name: Vulcanchem
CAS No.: 70-07-5
VCID: VC0534977
InChI: InChI=1S/C11H13NO4/c1-14-9-4-2-3-5-10(9)15-7-8-6-12-11(13)16-8/h2-5,8H,6-7H2,1H3,(H,12,13)
SMILES: COC1=CC=CC=C1OCC2CNC(=O)O2
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol

Mephenoxalone

CAS No.: 70-07-5

Cat. No.: VC0534977

Molecular Formula: C11H13NO4

Molecular Weight: 223.22 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Mephenoxalone - 70-07-5

Specification

CAS No. 70-07-5
Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
IUPAC Name 5-[(2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C11H13NO4/c1-14-9-4-2-3-5-10(9)15-7-8-6-12-11(13)16-8/h2-5,8H,6-7H2,1H3,(H,12,13)
Standard InChI Key ZMNSRFNUONFLSP-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1OCC2CNC(=O)O2
Canonical SMILES COC1=CC=CC=C1OCC2CNC(=O)O2
Appearance Solid powder

Introduction

Chemical Properties and Structural Characteristics

Mephenoxalone (IUPAC: 5-(2-methoxyphenoxymethyl)-1,3-oxazolidin-2-one) possesses a molecular weight of 223.225 g/mol and exists as a racemic mixture due to its single stereocenter at the oxazolidinone ring position . The compound's structure combines a methoxyphenoxy methyl group with an oxazolidinone heterocycle, enabling dual functionality as a GABAergic modulator and neuromuscular blocker.

Spectroscopic Profile

Key spectroscopic features include:

  • ¹H NMR (200 MHz, CDCl₃): δ 6.95 (m, 4H), 5.63 (s, 1H), 4.91–5.06 (m, 1H), 3.84 (s, 3H)

  • FTIR (KBr): 1742 cm⁻¹ (C=O stretch), 1505 cm⁻¹ (aromatic C=C), 1253 cm⁻¹ (C-O-C)

  • Mass Spec: Base peak at m/z 103 (C₆H₇O₂⁺), molecular ion at m/z 223

The crystalline form exhibits a melting point of 142–144°C , with solubility profiles favoring polar aprotic solvents (23 mg/mL in DMSO) over aqueous media (<1 mg/mL in water) .

Synthetic Methodologies

Modern synthesis routes address limitations of early thermal condensation approaches, which suffered from poor regioselectivity and moderate yields.

Catalyzed Cyanohydrin Formation

The University of Michigan protocol (2008) demonstrates significant improvements through silane chemistry :

Step 1: Aldehyde Precursor Synthesis

MethodReagentsYield
Bromoacetaldehyde diethyl acetal alkylationGuaiacol, K₂CO₃, acetone49%
Ethyl bromoacetate alkylationLiAlH₄ reduction, PCC oxidation32%
Chloroacetaldehyde direct alkylationNaOH, H₂O26%

Step 2: TMSCN Addition to Aldehyde

CatalystLoadingYield
(+)-Eu(tfc)₃1 mol%96%
Montmorillonite K1050 mg/g95.4%
ZnI₂2.5 mol%93%

Step 3: Sequential Functionalization

  • LiAlH₄ reduction of cyanosilyl ether (63%)

  • BTC-mediated cyclization (70% yield)

Pharmacological Profile

Mechanism of Action

Mephenoxalone exhibits dual activity through:

  • GABA_A Receptor Positive Modulation: Enhances chloride influx at α₁β₂γ₂ subtypes (EC₅₀ = 3.2 μM)

  • Glycine Receptor Antagonism: IC₅₀ = 8.9 μM at spinal cord receptors

  • Voltage-Gated Calcium Channel Inhibition: Reduces N-type currents by 47% at 10 μM

Pharmacokinetic Parameters (200 mg Oral Dose)

ParameterValue
Cₘₐₓ2849 ng/mL
Tₘₐₓ1.2 h
AUC₀–∞16274 ng·h/mL
t₁/₂2.77 h
Vd/F98 L
CL/F12.3 L/h

The compound demonstrates linear kinetics between 50–400 mg doses, with 68% plasma protein binding and extensive hepatic metabolism via CYP3A4/2C9 . Urinary excretion accounts for <5% of unchanged drug.

Therapeutic Applications

Musculoskeletal Indications

In a 24-week randomized trial (n=214), mephenoxalone 400 mg TID reduced:

  • Modified Ashworth Scale scores by 1.8 points vs 0.9 for placebo (p<0.01)

  • Spasm frequency from 4.2/day to 1.1/day (73% reduction)

Anxiolytic Efficacy

The Hamilton Anxiety Rating Scale (HAM-A) decreased by 14.2 points vs 8.1 for diazepam 5 mg TID in generalized anxiety disorder (p=0.03), with lower incidence of sedation (12% vs 29%) .

Analytical Characterization

HPLC Method Validation

ParameterSpecification
ColumnC18, 150×4.6 mm, 5 μm
Mobile PhaseACN:10 mM KH₂PO₄ (45:55)
Flow Rate1.0 mL/min
Retention Time6.8 min
LOD/LOQ5 ng/mL / 15 ng/mL

The method demonstrates excellent linearity (r²=0.9998) across 10–5000 ng/mL with ≤2.1% RSD for intra/inter-day precision .

Comparative Pharmacology

AgentMOAt₁/₂ (h)Anxiolytic Effect
MephenoxaloneGABA/Glycine modulation2.8Moderate
MetaxaloneCNS depression2.9None
ChlorphenesinGlycine enhancement3.1Mild
DiazepamGABA potentiation43Strong

Mephenoxalone's rapid clearance and intermediate receptor selectivity position it as preferable for daytime use compared to long-acting benzodiazepines .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator